Ethyl 4-nitroso-1-piperazinecarboxylate

Description

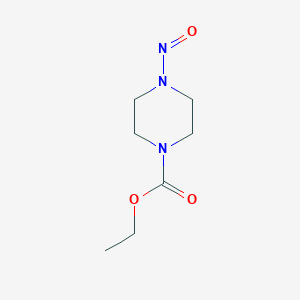

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-nitrosopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3/c1-2-13-7(11)9-3-5-10(8-12)6-4-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHRVILJSHWJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157619 | |

| Record name | Ethyl 4-nitroso-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-15-0 | |

| Record name | Ethyl 4-nitroso-1-piperazinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitroso-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-nitrosopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-NITROSO-1-PIPERAZINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8K56V729T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms and Degradation Pathways

Mechanisms of N-Nitrosamine Formation

N-nitrosamines are formed from the reaction of a nitrosating agent, most commonly derived from nitrites, with a secondary or tertiary amine. In the case of Ethyl 4-nitroso-1-piperazinecarboxylate, the precursor amine is Ethyl 1-piperazinecarboxylate.

Reaction Kinetics and Thermodynamics of Nitrosation from Nitrites and Amines

The rate of nitrosation is highly dependent on the basicity of the amine. Less basic amines are more reactive as a higher proportion is present in the unprotonated form, which is the reactive species. The reaction rate is generally optimal at a pH of around 3.4. ccsnorway.comresearchgate.net

Quantum chemical computations on the nitrosation of various secondary amines suggest that the reactions have negative free energy changes (<-19 kcal mol⁻¹) and relatively low activation energies (<18 kcal mol⁻¹), indicating that the formation of N-nitrosamines is a thermodynamically favorable process. acs.orgnih.gov

Table 1: Kinetic Data for the Nitrosation of Piperazine (B1678402) (as a proxy for Ethyl 1-piperazinecarboxylate)

| Parameter | Value | Reference |

| Reaction Order (Nitrite) | 1 | nih.gov |

| Reaction Order (Piperazine Carbamate) | 1 | nih.gov |

| Reaction Order (Hydronium Ion) | 1 | nih.gov |

| Activation Energy (Ea) | 84 ± 2 kJ/mol | nih.gov |

| Rate Constant (k) at 100 °C | 8.5 × 10³ ± 1.4 × 10³ dm⁶ mol⁻² s⁻¹ | nih.gov |

This data for piperazine serves as an estimate due to the lack of specific data for Ethyl 1-piperazinecarboxylate.

Impact of Solvent Systems and Environmental Factors on Nitrosation

The environment in which the nitrosation reaction occurs significantly influences its rate and mechanism.

pH: The rate of nitrosation is strongly pH-dependent. The maximum rate is typically observed at a pH of approximately 3.4, where there is an optimal balance between the concentration of the active nitrosating agent (N₂O₃) and the unprotonated amine. ccsnorway.comresearchgate.net At very low pH, the amine is fully protonated and thus unreactive, while at higher pH, the concentration of the nitrosating agent decreases. researchgate.net However, nitrosation can still occur at neutral or even basic pH, especially in the presence of catalysts like formaldehyde (B43269). acs.orgnist.gov

Temperature: The rate of nitrosamine (B1359907) formation generally increases with temperature. nih.govresearchgate.net Studies on the nitrosation of piperazine have been conducted at temperatures ranging from 50 to 135 °C. nih.gov

Solvent: The solvent can influence the reaction rate. In aqueous solutions, the reaction proceeds readily. In organic solvents, the nitrosation of secondary amines by alkyl nitrites has been shown to follow a stepwise mechanism. acs.org The reaction rate can be affected by the polarity of the solvent. cdnsciencepub.com For instance, the nitrosation of morpholine (B109124) was found to decrease as the polarity of the medium increased in methanol-CCl₄ mixtures. cdnsciencepub.com The reaction of tosylated N-nitrosobis(2-hydroxypropyl)amine was observed to be rapid in water but did not proceed in solvents like acetonitrile (B52724), dimethylsulfoxide, and methylene (B1212753) chloride. nih.gov

Catalysts and Inhibitors: Certain substances can catalyze or inhibit nitrosation. Formaldehyde and other carbonyl compounds can catalyze the reaction, particularly at neutral or basic pH, by forming an iminium ion intermediate. acs.org Conversely, compounds like ascorbic acid (Vitamin C) are well-known inhibitors of nitrosation.

Mechanistic Studies of Tertiary Amine Dealkylation and Subsequent Nitrosation

While Ethyl 1-piperazinecarboxylate is a secondary amine, related compounds can be tertiary amines. The formation of nitrosamines from tertiary amines involves a more complex mechanism known as nitrosative dealkylation. This process is generally much slower than the nitrosation of secondary amines. ccsnorway.comfreethinktech.com

The mechanism often involves the initial formation of a nitrosammonium ion, which then undergoes cleavage to yield a secondary amine and a carbonyl compound. The resulting secondary amine can then be rapidly nitrosated. nih.govsemanticscholar.org

One proposed mechanism involves the oxidation of the tertiary amine by the nitrosonium ion (NO⁺) to form an amine radical cation. This is followed by the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen, leading to the formation of an iminium ion. The iminium ion is then hydrolyzed to a secondary amine and an aldehyde, with the secondary amine subsequently undergoing nitrosation. acs.orgresearchgate.net

For arylpiperazine derivatives, metabolism in biological systems often involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are then further metabolized. nih.govresearchgate.net

Degradation Pathways of this compound

This compound, like other N-nitrosamines, can be degraded through various pathways, primarily driven by heat and light.

Thermal Degradation Mechanisms and Stability Studies

N-nitrosamines can undergo thermal decomposition, although they are generally stable at ambient temperatures. The stability and decomposition pathways are influenced by the molecular structure and the surrounding environment.

Studies on the thermal decomposition of N-nitrosopiperazine (MNPZ) have shown that it follows first-order kinetics and is dependent on the concentration of the parent amine (piperazine) and the CO₂ loading in the solution. researchgate.net The activation energy for the thermal decomposition of MNPZ has been reported to be 94 kJ/mol, with a rate constant of 10.2 x 10⁻⁶ s⁻¹ at 135 °C in an 8 M piperazine solution. researchgate.net

The thermal stability of nitrosamines can be influenced by pH. At 110 °C, cyclic nitrosamines were found to decay significantly faster at alkaline pH (8.5 to 12.5) compared to straight-chain nitrosamines. cdnsciencepub.com The presence of certain metals may also play a role, though their catalytic effect appears to be more significant in the formation rather than the degradation of nitrosamines under specific conditions. mdpi.com

Forced degradation studies of some drug products containing nitrosatable amines have shown that elevated temperatures, along with moisture and oxygen, can lead to the formation and subsequent degradation of nitrosamines. nih.govresearchgate.net

Table 2: Thermal Decomposition Data for N-Nitrosopiperazine (as a proxy for this compound)

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 94 kJ/mol | In 8 M piperazine with 0.3 mol CO₂/equiv N | researchgate.net |

| Rate Constant (k) | 10.2 x 10⁻⁶ s⁻¹ | At 135 °C in 8 M piperazine with 0.3 mol CO₂/equiv N | researchgate.net |

This data for N-nitrosopiperazine serves as an estimate due to the lack of specific data for this compound.

Photochemical Degradation Processes (e.g., UV-induced Cleavage)

N-nitrosamines are known to be susceptible to photochemical degradation upon exposure to ultraviolet (UV) light. The primary photochemical process is the cleavage of the N-N bond. nih.gov

The UV absorption spectra of N-nitrosamines typically show two absorption bands: a strong π → π* transition around 230 nm and a weaker n → π* transition around 330-340 nm. pacewater.comnih.gov While the shorter wavelength absorption is more intense, the longer wavelength absorption overlaps with the solar spectrum, making nitrosamines susceptible to degradation by sunlight. acs.org

Upon UV irradiation, the N-N bond undergoes homolytic cleavage, forming an aminyl radical and a nitric oxide radical. nih.govresearchgate.net In aqueous solution, N-nitrosodimethylamine (NDMA) photolysis has been shown to proceed through several pathways, influenced by factors such as pH and the presence of dissolved oxygen. pacewater.com The quantum yield for the photolysis of NDMA is approximately 0.41 in simulated sunlight and around 0.3 for UV irradiation at neutral pH. acs.orgpacewater.com Other alkyl nitrosamines, including the cyclic N-nitrosopiperidine, exhibit similar quantum yields in the range of 0.43-0.61. acs.org

The presence of dissolved oxygen can increase the quantum yield of NDMA photolysis and promote pathways leading to the formation of methylamine (B109427) and nitrate. pacewater.com The pH also plays a role, with the quantum yield of NDMA decomposition being relatively constant between pH 2 and 8, but decreasing significantly at higher pH values. nih.gov

Table 3: Photochemical Degradation Data for Various N-Nitrosamines

| Compound | Wavelength Range | Quantum Yield (Φ) | Conditions | Reference |

| N-Nitrosodimethylamine (NDMA) | Sunlight | 0.41 | Aqueous solution | acs.org |

| N-Nitrosodimethylamine (NDMA) | UV | ~0.3 | Neutral pH | pacewater.com |

| N-Nitrosopiperidine (NPip) | Sunlight | 0.43-0.61 | Aqueous solution | acs.org |

This data provides a general understanding of the photochemical behavior of nitrosamines, as specific data for this compound is not available.

Oxidative Degradation Mechanisms and Product Characterization

The oxidative degradation of N-nitrosamines, including this compound, can be initiated by various oxidizing agents, leading to a range of products. While specific studies on this compound are limited, the electrochemical oxidation of analogous N-nitrosopiperidines provides insight into potential degradation pathways. Anodic oxidation of N-nitrosopiperidine has been shown to yield N-nitropiperidine. This suggests that a primary oxidative pathway for this compound could involve the oxidation of the nitrogen atom of the nitroso group to form Ethyl 4-nitro-1-piperazinecarboxylate.

Another potential oxidative degradation pathway involves the cleavage of the N-N bond, which can lead to the formation of the corresponding secondary amine, Ethyl 1-piperazinecarboxylate, and various nitrogen oxides. The presence of the electron-withdrawing ethyl carboxylate group may influence the susceptibility of the piperazine ring to oxidation, potentially leading to ring-opening products under harsh oxidative conditions.

Characterization of these degradation products would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) for separation, Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

| Oxidizing Agent | Potential Major Products | Probable Mechanism |

| Peroxy acids (e.g., m-CPBA) | Ethyl 4-nitro-1-piperazinecarboxylate | Oxidation of the nitroso group |

| Ozone (O₃) | Ring-opened products, Ethyl 1-piperazinecarboxylate | Ozonolysis of the piperazine ring and cleavage of the N-N bond |

| Electrochemical Oxidation | Ethyl 4-nitro-1-piperazinecarboxylate | Anodic oxidation of the nitroso group |

Hydrolytic Degradation Pathways

The hydrolytic stability of this compound is a critical factor in its environmental persistence and biological activity. Hydrolysis can occur under both acidic and basic conditions, though the mechanisms and products differ significantly.

Under acidic conditions, the N-nitroso group can be cleaved to yield the secondary amine, Ethyl 1-piperazinecarboxylate, and nitrous acid. This reaction is a well-known characteristic of N-nitrosamines. The rate of this acid-catalyzed hydrolysis is dependent on the pH of the solution.

In basic media, the hydrolytic degradation is generally slower. The ester functionality of the ethyl carboxylate group is susceptible to saponification, which would yield 4-nitroso-1-piperazinecarboxylic acid. The stability of the N-nitroso bond itself is greater under alkaline conditions.

| Condition | Primary Degradation Products | General Mechanism |

| Acidic (e.g., HCl) | Ethyl 1-piperazinecarboxylate, Nitrous acid | Protonation of the nitroso group followed by nucleophilic attack of water and cleavage of the N-N bond. |

| Basic (e.g., NaOH) | 4-nitroso-1-piperazinecarboxylic acid | Saponification of the ethyl ester. |

Intramolecular Rearrangements and Transformation Studies

N-nitrosamines are known to undergo intramolecular rearrangements, the most notable being the Fischer-Hepp rearrangement. This reaction typically occurs in the presence of a strong acid and involves the migration of the nitroso group from the nitrogen atom to an aromatic ring, usually at the para-position. While this compound does not possess an aromatic ring directly attached to the nitrosated nitrogen, the principles of intramolecular electrophilic attack could potentially lead to other, less common rearrangements under specific conditions, although such transformations for this specific compound are not well-documented in the literature.

Investigation of the N-Nitroso Group as a Directing Group in Organic Transformations

The N-nitroso group can function as a directing group in various organic reactions, facilitating the functionalization of specific positions within the molecule. This is attributed to its ability to coordinate with metal catalysts and its electronic influence on the adjacent atoms.

Directed C-H Functionalization Reactions

While direct C-H functionalization of the piperazine ring in this compound has not been extensively reported, studies on analogous N-nitrosoanilines provide a strong precedent for the directing ability of the N-nitroso group. In these systems, the N-nitroso group can direct the ortho-C-H functionalization of the aromatic ring through coordination with transition metal catalysts such as palladium or rhodium.

By analogy, it is conceivable that the N-nitroso group in this compound could direct the functionalization of the C-H bonds at the C2 and C6 positions of the piperazine ring. This would proceed via the formation of a metallacyclic intermediate. Such a transformation would be a powerful tool for the synthesis of substituted piperazine derivatives.

| Catalyst System | Potential Reaction | Expected Product |

| Pd(OAc)₂ / Ligand | Directed C-H arylation | 2-Aryl-4-nitroso-1-piperazinecarboxylate derivatives |

| [RhCp*Cl₂]₂ / AgSbF₆ | Directed C-H olefination | 2-Alkenyl-4-nitroso-1-piperazinecarboxylate derivatives |

N-Nitroso Group Directed Addition Reactions (e.g., of ethyl glyoxalate)

The N-nitroso group can also act as a directing group in addition reactions. For instance, the reaction of N-nitrosoanilines with ethyl glyoxalate in the presence of a catalyst has been shown to proceed with high regioselectivity. The N-nitroso group is believed to coordinate to the catalyst and activate the substrate for nucleophilic attack.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are indispensable for the separation, detection, and quantification of Ethyl 4-nitroso-1-piperazinecarboxylate, especially when present in complex matrices. These methods offer the high efficiency and sensitivity required for trace-level analysis.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of a robust LC-MS/MS method is crucial for the selective and sensitive quantification of this compound. Such methods are foundational in quality control and stability studies.

A typical LC-MS/MS method for the analysis of N-nitroso compounds, adapted for this compound, would involve a systematic development and validation process. The chromatographic separation is generally achieved on a reverse-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous solution containing a buffer, such as ammonium (B1175870) formate (B1220265), and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the effective separation of the analyte from potential impurities.

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, operating in the positive electrospray ionization (ESI) mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For this compound (molecular weight: 187.2 g/mol ), a plausible precursor ion would be the protonated molecule [M+H]⁺ at m/z 188.2. The selection of product ions would be determined through infusion experiments and collision-induced dissociation (CID) studies.

Method validation would be performed in accordance with established guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 188.2 [M+H]⁺ |

| Product Ions (Q3) | To be determined experimentally |

Development and Validation of Gas Chromatography (GC) Methods

Gas chromatography, particularly when coupled with a highly specific detector, is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. The suitability of GC for this compound would depend on its thermal stability and volatility. Assuming the compound can be analyzed by GC without degradation, a method could be developed and validated.

A common approach for nitrosamine (B1359907) analysis by GC involves the use of a Thermal Energy Analyzer (TEA) detector, which is highly selective for the nitroso functional group. This detector works by pyrolyzing the nitrosamine to release a nitric oxide (NO) radical, which then reacts with ozone to produce chemiluminescence, providing a highly specific signal.

The GC method would typically employ a capillary column with a mid-polarity stationary phase. The injector and detector temperatures would be optimized to ensure efficient volatilization and detection without causing thermal degradation of the analyte. Method validation would encompass the standard parameters of specificity, linearity, accuracy, precision, and sensitivity.

| Parameter | Condition |

|---|---|

| GC Column | Mid-polarity capillary column (e.g., DB-17, 30 m x 0.53 mm, 1 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial hold at 150°C, followed by a ramp to 260°C |

| Detector | Thermal Energy Analyzer (TEA) |

| Detector Temperature | 260 °C |

Application of Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UPLC-Q-TOF) for Metabolite Profiling

Understanding the metabolic fate of this compound is essential in various research contexts. UPLC-Q-TOF mass spectrometry is a state-of-the-art technique for metabolite profiling due to its high resolution, mass accuracy, and sensitivity.

A hypothetical metabolite profiling study would commence with in silico prediction using specialized software to identify potential sites of metabolism on the molecule. This would be followed by in vitro studies using liver microsomes or S9 fractions to generate metabolites. Finally, in vivo studies in animal models would provide a comprehensive metabolic profile in biological matrices such as plasma, urine, and feces.

The UPLC system, with its sub-2 µm particle columns, provides rapid and high-resolution separations of the parent compound and its metabolites. The Q-TOF mass spectrometer allows for the accurate mass measurement of both precursor and fragment ions, which is critical for the confident identification and structural elucidation of unknown metabolites. The data analysis workflow would involve comparing control and treated samples to identify unique metabolic products and then using the high-resolution mass data to propose elemental compositions and structures.

Advanced Molecular Spectroscopy for Structural Elucidation

Molecular spectroscopy techniques are fundamental for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the molecular structure of this compound. A Certificate of Analysis for this compound confirms its structure through NMR. filab.fr

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical nature.

Based on the structure of this compound, the following characteristic chemical shifts would be expected. The actual chemical shifts can be influenced by the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.2-1.3 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.1-4.2 (quartet) | ~61 |

| Piperazine (B1678402) ring protons | ~3.5-4.0 (multiplets) | ~40-50 |

| Carbonyl C=O | - | ~155 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A Certificate of Analysis has confirmed the structure of this compound using IR spectroscopy. filab.fr

The key functional groups and their expected vibrational frequencies are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850-3000 |

| C=O (carbamate) | Stretching | 1700-1720 |

| N-N=O (nitrosoamine) | N=O Stretching | 1430-1480 |

| C-O (ester) | Stretching | 1200-1300 |

| C-N | Stretching | 1000-1250 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) of this compound (C₇H₁₃N₃O₃) is 188.1030 Da. chemspider.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can achieve mass accuracies in the low ppm range, which is crucial for differentiating the target analyte from other co-eluting compounds with the same nominal mass.

Beyond accurate mass determination, tandem mass spectrometry (MS/MS) coupled with HRMS is employed to elucidate the compound's fragmentation pathway. This process involves the isolation of the precursor ion ([M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. Based on established fragmentation patterns of N-nitrosamines and piperazine derivatives, a likely fragmentation pathway for this compound can be proposed. xml-journal.netnih.govresearchgate.net

A primary fragmentation route for N-nitrosamines involves the neutral loss of the nitroso group (•NO), resulting in a loss of 30 Da. nih.gov Another common fragmentation involves the cleavage of the piperazine ring. The ethyl carboxylate group can also undergo characteristic fragmentation, such as the loss of ethylene (B1197577) (C₂H₄, 28 Da) or the entire ethoxy group (C₂H₅O•, 45 Da).

Table 1: Proposed HRMS Fragmentation Pathway for [this compound + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Mass Loss (Da) | Proposed Structure / Neutral Loss |

| 188.1030 | 158.0924 | 30.0106 | [M+H-NO]⁺ |

| 188.1030 | 142.0975 | 46.0055 | [M+H-C₂H₅OH]⁺ (Loss of ethanol) |

| 188.1030 | 115.0502 | 73.0528 | [M+H-C₂H₅O₂]⁺ (Loss of ethyl formate moiety) |

| 158.0924 | 86.0600 | 72.0324 | [C₄H₈N₂]⁺ (Piperazine ring fragment) |

| 142.0975 | 114.0658 | 28.0317 | [C₄H₆N₂O₂]⁺ (Loss of ethylene) |

This interactive table outlines the predicted fragmentation of this compound based on common fragmentation behaviors of similar chemical structures.

Methodological Considerations for Trace Analysis and Quantification

The potential carcinogenicity of N-nitrosamines necessitates their quantification at trace levels, often in complex matrices such as pharmaceutical products. ontosight.ai This requires highly sensitive and robust analytical methods.

Establishing Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. youtube.com For nitrosamine impurities, regulatory agencies often require LOQs to be at or below the acceptable intake limit, which can be in the nanogram range. youtube.com

For this compound, it is anticipated that methods utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be necessary to achieve the required sensitivity. nih.govresearchgate.net Typical LOQs for similar small molecule nitrosamines in pharmaceutical matrices range from 0.005 to 0.5 ng/mL, which corresponds to low parts-per-billion (ppb) levels. thermofisher.comfda.gov

Table 2: Representative LOD/LOQ Values for Nitrosamine Analysis by LC-MS/MS

| Analytical Technique | Matrix | Typical LOD | Typical LOQ |

| LC-MS/MS (Triple Quadrupole) | Drug Product | 0.1 - 0.5 ng/mL | 0.3 - 1.5 ng/mL |

| LC-HRMS (Orbitrap) | Drug Substance | 0.01 - 0.1 ng/mL | 0.03 - 0.3 ng/mL |

| UHPLC-MS/MS | Water | 0.005 ng/mL | 0.015 ng/mL |

This interactive table provides examples of detection and quantification limits achievable for nitrosamines in various contexts, which would be the target for a method analyzing this compound.

Optimization of Sample Preparation and Extraction Procedures

The goal of sample preparation is to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. thermofisher.com The choice of procedure depends heavily on the matrix. For pharmaceutical drug substances or products, a "dilute-and-shoot" approach is often preferred for its simplicity. sepscience.com This typically involves dissolving the sample in a suitable solvent, such as methanol or water, followed by centrifugation and/or filtration to remove excipients before injection into the LC-MS system. sepscience.com

For more complex matrices or when lower detection limits are required, a more rigorous extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary. These techniques help to reduce matrix effects and pre-concentrate the analyte.

Assessment of Matrix Effects and Interferences

Matrix effects are a significant challenge in LC-MS-based trace analysis. doaj.org They are caused by co-eluting components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. doaj.org The assessment of matrix effects is a critical part of method development and validation. This is often done by comparing the response of the analyte in a pure solvent standard to its response in a matrix-spiked sample.

Strategies to mitigate matrix effects include:

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from interfering matrix components. sepscience.com

Sample Preparation: Employing effective cleanup steps to remove matrix components. aurigeneservices.com

Stable Isotope-Labeled Internal Standards (SIL-IS): Using an internal standard that is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ¹⁵N). The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification. doaj.org

Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the matrix, thereby compensating for matrix effects. doaj.org

Analytical Method Validation Parameters and System Suitability Testing

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). amsbiopharma.comslideshare.neteuropa.euich.org

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ich.org

Before and during the analysis of samples, System Suitability Testing (SST) is performed to verify that the chromatographic system is adequate for the intended analysis. cancer.govpharmaknowledgeforum.comloesungsfabrik.depharmaguideline.comgmp-compliance.org SST is an integral part of the analytical method and ensures the performance of the system on the day of analysis.

Table 3: Typical System Suitability Testing Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Repeatability | Precision of replicate injections of a standard solution. | Relative Standard Deviation (RSD) ≤ 5% |

| Tailing Factor (T) | Measures the symmetry of the chromatographic peak. | 0.8 ≤ T ≤ 1.8 |

| Resolution (Rs) | The degree of separation between two adjacent peaks. | Rs ≥ 1.5 |

| Theoretical Plates (N) | A measure of the column's efficiency. | N > 2000 |

| Signal-to-Noise Ratio (S/N) | For LOQ determination and verification. | S/N ≥ 10 |

This interactive table summarizes common SST parameters used to ensure the performance of a chromatographic system for the analysis of compounds like this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods provide insights into electron distribution, molecular geometry, and the energetic feasibility of chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT.

For Ethyl 4-nitroso-1-piperazinecarboxylate, DFT calculations using the B3LYP functional would be instrumental in mapping its potential energy surface. This surface is a multidimensional landscape that illustrates the energy of the molecule at different geometric arrangements of its atoms. By identifying the minima and transition states on this surface, chemists can predict stable conformations, reaction pathways, and the energy barriers associated with chemical transformations.

Table 1: Hypothetical DFT (B3LYP) Calculation Parameters for this compound

| Parameter | Description |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvent Model | Polarizable Continuum Model (PCM) - Water |

| Calculation Type | Geometry Optimization, Frequency Calculation, Transition State Search |

This table represents a typical setup for a DFT calculation and is for illustrative purposes only.

Hartree-Fock (HF) Methodologies for Reaction Rate Predictions

The Hartree-Fock (HF) method is another foundational quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications, HF theory provides a good starting point for more complex calculations and can be effective for predicting reaction rates.

By calculating the energies of reactants, transition states, and products, the activation energy for a given reaction can be determined. This activation energy is a key component of transition state theory, which allows for the prediction of reaction rate constants. For this compound, this could be applied to understand its degradation pathways or its reactions with other molecules.

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the study of the time-dependent behavior of a system, including conformational changes and the formation and breaking of chemical bonds.

For this compound, MD simulations would be particularly valuable for studying the behavior of its reaction intermediates. These transient species are often difficult to characterize experimentally. MD simulations can provide insights into their structure, stability, and how they evolve over time, offering a deeper understanding of the reaction mechanisms in which they are involved.

Prediction Platforms for Compound Reactivity and Degradation in Various Environments

Several computational platforms and software packages are available to predict the reactivity and degradation of chemical compounds in different environmental compartments (e.g., water, soil, air). These platforms often utilize quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its properties and reactivity.

For this compound, these prediction tools could be used to estimate its environmental fate, including its potential for biodegradation, hydrolysis, and photolysis. This information is crucial for assessing the environmental impact of the compound.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Levels and Electron Density Distribution)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Quantum chemical calculations can be used to determine the energies of the HOMO and LUMO, as well as to visualize their spatial distribution. This analysis can identify the regions of the molecule that are most likely to be involved in chemical reactions. Furthermore, the calculation of the electron density distribution provides a detailed picture of the charge distribution within the molecule, highlighting areas of positive and negative charge that are susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

This table contains hypothetical data for illustrative purposes to demonstrate the type of information that would be generated from such an analysis.

Computational Modeling of Acid-Base Equilibria for Piperazine (B1678402) Derivatives

Computational chemistry provides a powerful lens for investigating the acid-base equilibria of piperazine derivatives, offering insights that complement experimental studies. Through theoretical modeling, it is possible to predict key parameters like the acid dissociation constant (pKa), which is fundamental to understanding the behavior of these compounds in various chemical and biological environments. These computational approaches are particularly valuable for complex molecules or for screening large numbers of derivatives where experimental determination of pKa values for each compound would be impractical.

Research in this area often employs quantum mechanical methods, such as density functional theory (DFT), to calculate the electronic structure and energies of the molecules in their different protonation states. By calculating the Gibbs free energy change for the deprotonation reaction, the pKa value can be estimated. These calculations can be performed in the gas phase and then corrected for solvent effects using various solvation models, such as the polarizable continuum model (PCM).

For instance, studies on piperazine itself have utilized computational methods to determine its two pKa values, corresponding to the two nitrogen atoms in the ring. uregina.ca These calculations are crucial for applications like CO2 capture, where the acid-base properties of piperazine are central to its function. researchgate.netresearchgate.net Computational models in this context help in understanding the thermodynamics of the reactions involved, including deprotonation and carbamate (B1207046) formation. researchgate.netnih.gov

In the case of substituted piperazines, such as this compound, the electronic effects of the substituents play a significant role in altering the basicity of the nitrogen atoms. The electron-withdrawing nature of the nitroso and ethyl carboxylate groups is expected to decrease the pKa values compared to unsubstituted piperazine. Computational models can quantify these effects by calculating the charge distribution and the stability of the protonated and deprotonated forms of the molecule.

One computational study on N-nitrosopiperazine utilized B3LYP/6-311++G(d,p) computations to determine the potential energy surface for its fragmentation, which is intrinsically linked to its structure and basicity. nih.govresearchgate.net While not a direct pKa calculation, such studies provide valuable data on the electronic properties of the N-nitroso group's influence on the piperazine ring.

The accuracy of pKa predictions from computational models is highly dependent on the level of theory, the basis set, and the solvation model used. Therefore, it is common practice to benchmark the computational methodology against experimental data for a set of known compounds before applying it to new or uncharacterized derivatives.

Below are representative data tables illustrating the type of information that can be obtained from experimental and computational studies on the acid-base properties of piperazine, which serve as a foundational reference for understanding derivatives like this compound.

Table 1: Experimental pKa Values of Piperazine at Different Temperatures

| Temperature (K) | pKa1 | pKa2 |

| 298 | 9.73 | 5.35 |

| 303 | 9.66 | 5.27 |

| 313 | 9.39 | 5.02 |

| 323 | 9.17 | 4.93 |

Data sourced from experimental studies on piperazine. uregina.ca

Table 2: Computationally Derived Thermodynamic Data for Piperazine Dissociation

| Dissociation | ΔH° (kJ·mol⁻¹) | ΔS° (kJ·(mol·K)⁻¹) |

| First | 42.9 | -0.042 |

| Second | 31.1 | -0.096 |

This table presents thermodynamic quantities for the dissociation of piperazine in aqueous solution, which can be informed by computational models. uregina.ca

While specific computational studies on the acid-base equilibria of this compound are not extensively available in the reviewed literature, the established methodologies for piperazine and other derivatives provide a clear framework for how such investigations would be conducted. The key would be to accurately model the inductive and resonance effects of the N-nitroso and N-carboxylate substituents on the proton affinities of the piperazine nitrogens.

Research on N Nitrosamine Formation and Control in Chemical Systems

Root Cause Analysis of N-Nitrosamine Formation in Manufacturing Processes

The formation of N-nitrosamines is a chemical process that requires the convergence of specific precursors and reaction conditions. pharmaexcipients.com For Ethyl 4-nitroso-1-piperazinecarboxylate, this involves the reaction of a secondary amine with a nitrosating agent, a process that can be influenced by various factors within a manufacturing setting. fda.gov

Identification of Amine Precursors and Nitrosating Agents in Synthetic Routes

The formation of this compound originates from the nitrosation of its secondary amine precursor, Ethyl 1-piperazinecarboxylate. synzeal.com This precursor contains a vulnerable secondary amine within its piperazine (B1678402) ring structure. The reaction is initiated by a nitrosating agent, which supplies the nitrosonium ion (NO+). wikipedia.org

Several nitrosating agents can facilitate this transformation. The most common sources in pharmaceutical manufacturing are nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions, which form nitrous acid (HNO₂). fda.govnih.gov Other potent nitrosating agents include various oxides of nitrogen such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.govnih.gov The presence of these precursors in the same or subsequent synthesis steps is a primary root cause for the generation of this nitrosamine (B1359907) impurity. gmp-compliance.org

| Precursor Type | Specific Compound/Agent | Role in Formation |

|---|---|---|

| Amine Precursor | Ethyl 1-piperazinecarboxylate | Provides the secondary amine moiety that undergoes nitrosation. |

| Nitrosating Agent | Nitrous Acid (from Nitrite salts) | Common nitrosating agent formed under acidic conditions. fda.gov |

| Dinitrogen Trioxide (N₂O₃) | A potent nitrosating agent. nih.gov | |

| Dinitrogen Tetroxide (N₂O₄) | A potent nitrosating agent. nih.gov | |

| Nitrosyl Halides (e.g., NOCl) | Can also act as a source of the nitrosonium ion. nih.gov |

Investigation of Active Pharmaceutical Ingredient (API) Degradation as a Source of Nitrosamines

The degradation of the API itself or related substances during manufacturing or storage can also be a source of amine precursors. nih.gov While specific data on APIs that degrade to form Ethyl 1-piperazinecarboxylate is not extensively detailed in public literature, any API containing a piperazine-based structure is theoretically susceptible to degradation pathways that could yield secondary amines like piperazine or its derivatives. hw.ac.ukillinois.edu For instance, studies on piperazine degradation show it can break down into various products, and if an API contained the ethyl 1-piperazinecarboxylate moiety, its degradation could liberate this precursor, making it available for nitrosation if a nitrosating agent is present. hw.ac.uk

Role of Environmental Contaminants and Process Impurities in Nitrosamine Generation

The formation of this compound is not solely dependent on the intended reagents. Contaminants and impurities present in raw materials, solvents, and even packaging can be significant contributing factors. gmp-compliance.org

Raw Material and Solvent Contamination : Starting materials or solvents may contain impurities of secondary or tertiary amines. resolvemass.cafda.gov For example, commonly used solvents like dimethylformamide (DMF) can contain dimethylamine (B145610) as an impurity, which can be nitrosated. fda.gov Similarly, if the amine precursor, Ethyl 1-piperazinecarboxylate, were present as an impurity in a starting material, it could lead to the formation of the corresponding nitrosamine. Nitrite impurities are also frequently found in a wide range of common pharmaceutical excipients. researchgate.net

Cross-Contamination : If different processes are run on the same equipment without adequate cleaning, residues of amines or nitrosating agents from a previous batch can carry over and contaminate the subsequent process. gmp-compliance.org

Recovered Materials : The use of recovered solvents, reagents, or catalysts poses a risk. These materials may become contaminated with amines or nitrites during their use or the recovery process itself, which can sometimes involve quenching steps that inadvertently form nitrosamines. fda.govgmp-compliance.org

Packaging Materials : Certain packaging materials, such as lidding foils containing nitrocellulose, can generate nitrosating agents that may transfer to the drug product during packaging and storage. gmp-compliance.orgsenpharma.vn

Development of Control Strategies and Mitigation Measures

Given the potential for N-nitrosamine formation, robust control strategies are essential to ensure the quality and safety of pharmaceutical products. These strategies focus on both optimizing manufacturing processes and actively inhibiting the nitrosation reaction.

Process Optimization for Minimizing Nitrosamine Byproduct Formation

Careful control of reaction conditions is a critical step in preventing the formation of this compound. zamann-pharma.com The nitrosation of secondary amines is highly dependent on factors such as pH, temperature, and reagent concentration.

pH Control : The formation of nitrosamines from nitrite is typically favored under acidic conditions, which facilitate the generation of the active nitrosating agent, nitrous acid. fda.govpatsnap.com However, at very low pH, the amine precursor becomes protonated and thus less reactive. nih.gov Therefore, maintaining the pH outside the optimal range for nitrosation can significantly reduce impurity formation. zamann-pharma.com In some cases, creating a neutral or basic micro-environment can effectively inhibit the reaction. fda.gov

Temperature and Time : High temperatures can accelerate the rate of nitrosamine formation. resolvemass.ca Optimizing the process to run at the lowest effective temperature and reducing the contact time between the amine precursor and the nitrosating agent can minimize the yield of the unwanted byproduct. senpharma.vn

Reagent Sourcing and Order of Addition : Manufacturers are encouraged to source high-purity raw materials with low levels of amine and nitrite impurities. zamann-pharma.compharmtech.com The order in which reagents are added can also be critical; for instance, avoiding the simultaneous presence of a secondary amine and a nitrosating agent under acidic conditions is a key preventative measure. nih.gov

Evaluation of Nitrite Scavengers and Inhibitors of Nitrosation

An effective mitigation strategy involves the use of chemical agents that can inhibit the nitrosation reaction. dsm-firmenich.compharmaexcipients.com These are often referred to as "nitrite scavengers" because they react with and consume the nitrosating agents before they can react with the amine precursor. mdpi.com

A wide array of compounds have been identified as effective nitrosation inhibitors. pharmaexcipients.com Ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) are among the most well-known and effective antioxidants used for this purpose. drugdiscoverytrends.comdsm-firmenich.com Ascorbic acid, in particular, has been shown to be a highly effective scavenger that can significantly reduce nitrosamine formation in drug product formulations, even at low concentrations. dsm-firmenich.comdsm-firmenich.com It functions by rapidly reducing nitrosating species like N₂O₃ to nitric oxide (NO), which is less likely to cause nitrosation. nih.govresearchgate.net

Other substances that have demonstrated inhibitory effects include phenolic compounds (e.g., caffeic acid, ferulic acid), certain amino acids (e.g., L-cysteine, glycine, lysine), and other antioxidants like propyl gallate. mdpi.comresearchgate.netnih.gov The selection of an appropriate inhibitor depends on the specific formulation, as factors like solubility and pH can influence its effectiveness. researchgate.net

| Inhibitor | Class | Mechanism/Effectiveness |

|---|---|---|

| Ascorbic Acid (Vitamin C) | Antioxidant Vitamin | Highly effective scavenger; reduces nitrosating agents to less reactive nitric oxide (NO). dsm-firmenich.comdsm-firmenich.comnih.gov |

| Alpha-tocopherol (Vitamin E) | Antioxidant Vitamin | Effective inhibitor, often mentioned alongside ascorbic acid. drugdiscoverytrends.com |

| Caffeic Acid | Phenolic Acid | Demonstrated potent inhibition of nitrosation in solution. nih.gov |

| Ferulic Acid | Phenolic Acid | Demonstrated potent inhibition of nitrosation in solution. nih.gov |

| L-cysteine | Amino Acid | Identified as having one of the best nitrite scavenging properties. usp.org |

| Propyl Gallate | Antioxidant | Shown to prevent the formation of certain nitrosamines in studies. mdpi.com |

Design of Green Chemistry Approaches for Reduced Nitrosamine Risk

Green chemistry principles offer a framework for minimizing the formation of hazardous substances like this compound during the synthesis and formulation of drug products. mdpi.com Research in this area focuses on proactive measures, such as process optimization and the use of inhibitors, to prevent the initial nitrosation reaction between a piperazine precursor and a nitrosating agent.

A primary strategy involves controlling the reaction environment. The formation of N-nitrosamines is highly pH-dependent, typically occurring under acidic conditions which facilitate the formation of the active nitrosating species from residual nitrites. researchgate.net Therefore, maintaining neutral or basic conditions during manufacturing and in the final drug product formulation can significantly reduce the kinetics of nitrosation reactions, thereby mitigating the risk of forming piperazine-derived nitrosamines. researchgate.net

Another significant green chemistry approach is the use of nitrosation inhibitors, often referred to as scavengers. rsc.org Research has shown that various antioxidants can effectively inhibit nitrosamine formation. mdpi.com Polyphenolic compounds, such as gallic acid, catechin (B1668976), and procyanidin (B600670) B2, have demonstrated a strong capacity to scavenge nitrite and block the synthesis of nitrosamines under simulated gastric conditions. rsc.org These compounds act by reacting with the nitrosating agent, converting it into non-nitrosating species like nitric oxide (˙NO), thus preventing it from reacting with the secondary amine precursor. rsc.org The inhibitory capacity of different antioxidants has been quantified, showing a direct correlation between the concentration of the antioxidant and the reduction in nitrosamine formation. rsc.org

The application of these principles in pharmaceutical formulation design represents a key area of research. By selecting excipients with low residual nitrite content and incorporating antioxidants into the formulation, manufacturers can create an environment that is unfavorable for the formation of N-nitrosamine drug substance-related impurities (NDSRIs). federalregister.gov

| Green Chemistry Strategy | Mechanism of Action | Research Findings |

| pH Control | Nitrosation reactions are significantly reduced in neutral or basic environments. researchgate.net | Maintaining a higher pH minimizes the availability of the active nitrosating species (e.g., nitrous acid). |

| Use of Antioxidants (Scavengers) | Competitively react with and neutralize nitrosating agents. rsc.org | Polyphenols like catechin and gallic acid have shown high nitrite scavenging and nitrosamine blocking rates. rsc.org |

| Raw Material Selection | Reduces the presence of necessary precursors for nitrosation. | Selecting excipients and starting materials with low or undetectable levels of nitrites and nitrates. researchgate.net |

Regulatory and Quality Control Perspectives in Research

The potential presence of N-nitrosamines like this compound in pharmaceuticals has prompted stringent regulatory scrutiny. Research from a regulatory and quality control standpoint is focused on developing robust analytical methods for detection and fostering international harmonization of testing standards to ensure patient safety globally. khlaw.comedqm.eu

Development of Analytical Control Strategies for N-Nitrosamine Impurities

The control of N-nitrosamine impurities requires highly sensitive and specific analytical methods capable of detecting and quantifying these substances at trace levels. researchgate.net Due to the low acceptable intake (AI) limits set for these impurities, analytical techniques must achieve very low limits of detection (LOD) and quantification (LOQ). pmda.go.jp

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the predominant technique for the analysis of N-nitrosamine impurities that are non-volatile or thermally labile. nih.govshimadzu.com Research has focused on developing and validating LC-MS/MS methods for various nitrosamines, including those derived from piperazine structures. For instance, a sensitive method was developed for the determination of N-nitrosopiperazine (NPZ) in levocetirizine, an active pharmaceutical ingredient (API) containing a piperazine moiety. nih.gov This method achieved an LOQ of 1 ng/mL, which is well below the typical control thresholds. nih.gov

Method development for compounds like this compound involves careful optimization of several parameters:

Chromatographic Separation: Utilizing columns that provide good retention and separation from the API and other matrix components. A hydrophilic interaction liquid chromatography (HILIC) approach has been successfully used for the polar N-nitrosopiperazine. scholaris.ca

Mass Spectrometric Detection: Employing positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity. nih.govhsa.gov.sg The selection of specific precursor-to-product ion transitions is crucial for unambiguous identification and quantification.

Sample Preparation: Techniques such as supported liquid extraction (SLE) or solid-phase extraction (SPE) are often necessary to concentrate the analyte and remove interfering matrix components from the complex sample matrix of a drug product. scholaris.ca

The table below summarizes typical parameters for LC-MS/MS methods developed for related N-nitrosopiperazine impurities, which would be applicable for the analysis of this compound.

| Parameter | Method for N-Nitrosopiperazine (NPZ) nih.gov | Method for 1-Methyl-4-Nitrosopiperazine (MNP) mdpi.com |

| Instrument | Liquid Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification (LOQ) | 1 ng/mL | 0.15 ppm |

| Linearity Range | 1 - 50 ng/mL | 0.51 - 48.62 ng/mL |

| Internal Standard | Not specified | MNP-d4 |

Research on Harmonized Testing Methodologies for Pharmaceutical Safety

Ensuring the safety of medicines on a global scale requires the harmonization of standards and testing methodologies among different regulatory bodies and pharmacopoeias. edqm.eu The presence of N-nitrosamine impurities has been a major driver for international collaboration in this area.

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have issued comprehensive guidance on the control of nitrosamine impurities, including NDSRIs. raps.org This guidance outlines a three-step process for manufacturers: conducting risk assessments, performing confirmatory testing if risks are identified, and reporting any changes implemented to mitigate these impurities. federalregister.gov The FDA's recent guidance from September 2024 provides specific recommendations on determining AI limits based on a predicted carcinogenic potency categorization approach, reflecting the evolving scientific understanding of these impurities. raps.orgfda.gov

The Pharmacopoeial Discussion Group (PDG), which includes the European Pharmacopoeia (Ph. Eur.), the Japanese Pharmacopoeia (JP), and the United States Pharmacopeia (USP), works to harmonize general chapters and monographs. edqm.eu This collaboration is essential for establishing unified analytical procedures. The USP has proposed new general chapters that provide a set of validated analytical methods for manufacturers to detect nitrosamines, aligning with FDA guidance. citeline.comusp.org These efforts reduce the burden on manufacturers who would otherwise need to test according to different standards for different markets. edqm.eu

Research supporting harmonization focuses on:

Developing and validating robust, transferable analytical methods that can be reliably implemented in different laboratories worldwide.

Establishing shared reference standards for nitrosamine impurities, including compounds like this compound, to ensure consistency in quantification.

Promoting information sharing among regulatory agencies and industry stakeholders on the root causes of nitrosamine formation and effective mitigation strategies.

These harmonization initiatives are critical for a consistent global approach to controlling N-nitrosamine impurities, ensuring that all patients have access to safe and effective medicines. edqm.eu

Synthesis and Characterization of Derivatives and Analogues

Exploration of Synthesis Routes for Related N-Nitrosopiperazines

The synthesis of N-nitrosopiperazines typically involves the nitrosation of a piperazine (B1678402) precursor. The specific substituent on the second nitrogen atom of the piperazine ring significantly influences the properties of the resulting N-nitroso compound.

1-Methyl-4-nitrosopiperazine (MNP) is a well-studied analogue. One documented method for its synthesis involves the nitrosation of piperazine dichlorohydrate, followed by methylation. The nitrosation is carried out using a nitrosating agent like sodium nitrite (B80452) at a controlled temperature of 6-20°C. The subsequent methylation of the resulting 1-nitrosopiperazine (B26205) is performed in the reaction mass at a pH of 6-7. This step can involve the use of formaldehyde (B43269) and formic acid at temperatures between 80-100°C. ontosight.ai The molar ratio of 1-nitrosopiperazine to formaldehyde is a critical parameter, typically maintained in the range of 1.0:1.8-2.2. ontosight.ai

Another approach involves the nitrosation of 1-methylpiperazine (B117243) with sodium nitrite in an acidic medium. The product is then extracted from the reaction mixture. MNP can be an intermediate in the synthesis of other compounds, such as 1-amino-4-methylpiperazine, through reduction. synzeal.com It has also been identified as a potential genotoxic impurity in some pharmaceutical products, which underscores the importance of understanding its formation pathways. synzeal.comsynchemia.com

Table 1: Synthesis Parameters for 1-Methyl-4-nitrosopiperazine (MNP)

| Parameter | Value/Condition |

|---|---|

| Starting Material | Piperazine dichlorohydrate or 1-Methylpiperazine |

| Nitrosating Agent | Sodium Nitrite |

| Methylating Agent | Formaldehyde, Formic Acid |

| Temperature (Nitrosation) | 6-20°C ontosight.ai |

| Temperature (Methylation) | 80-100°C ontosight.ai |

| pH (Methylation) | 6-7 ontosight.ai |

| Molar Ratio (1-nitrosopiperazine:formaldehyde) | 1.0 : 1.8-2.2 ontosight.ai |

The synthesis of tert-butyl 4-nitroso-1-piperazinecarboxylate involves the nitrosation of its corresponding piperazine precursor. A common route starts with the reaction of piperazine with a suitable reagent to introduce the tert-butoxycarbonyl (Boc) protecting group at one of the nitrogen atoms, followed by nitrosation of the other nitrogen.

A described synthesis route involves reacting tert-butyl 4-nitroso-1-piperazinecarboxylate with lithium aluminium hydride in tetrahydrofuran (B95107) to produce 1-amino-4-tert-butoxycarbonylpiperazine. This indicates that the title compound is a stable intermediate. Another method describes the reduction of the nitroso group using zinc powder and acetic acid in methanol (B129727).

The synthesis of various N-alkyl and N-aryl nitrosopiperazine analogues generally follows a two-step process: N-alkylation or N-arylation of piperazine, followed by nitrosation. Alternatively, a pre-existing N-nitrosopiperazine can be alkylated or arylated at the free secondary amine position.

For N-alkyl derivatives, methods such as nucleophilic substitution on alkyl halides or reductive amination are common for preparing the N-alkylpiperazine precursor. chemicalbook.com For instance, N-ethyl-N'-nitrosopiperazine can be synthesized by reacting N-nitrosopiperazine with ethyl iodide in the presence of potassium carbonate in acetone (B3395972). chemwhat.com

For N-aryl derivatives, the synthesis of the N-arylpiperazine precursor can be achieved through methods like the Buchwald-Hartwig coupling, the Ullmann–Goldberg reaction, or nucleophilic aromatic substitution on electron-deficient arenes. chemicalbook.comgoogle.com The resulting N-arylpiperazine can then be nitrosated to yield the desired product.

Table 2: General Synthetic Methods for N-Substituted Piperazine Precursors

| Substitution Type | Method | Reagents/Conditions |

|---|---|---|

| N-Alkyl | Nucleophilic Substitution | Alkyl halides (e.g., ethyl iodide), base (e.g., K2CO3) chemicalbook.comchemwhat.com |

| Reductive Amination | Aldehyde, reducing agent (e.g., sodium triacetoxyborohydride) chemicalbook.com | |

| N-Aryl | Buchwald-Hartwig Coupling | Aryl halide, Palladium catalyst, base chemicalbook.com |

| Nucleophilic Aromatic Substitution | Electron-deficient arene chemicalbook.com |

Structure-Reactivity and Structure-Property Relationship Studies within the N-Nitrosopiperazine Class

The structure of N-nitrosamines, including N-nitrosopiperazines, plays a critical role in their chemical reactivity and biological properties. Structure-activity relationship (SAR) studies are essential for predicting the properties of new or unstudied compounds within this class. plcchemical.com

The carcinogenic potency of N-nitrosamines is significantly influenced by their molecular structure. plcchemical.com For instance, the presence of certain functional groups can affect the metabolic activation of the compound. The stability and reactivity of the N-nitroso group can be altered by the electronic properties of the substituent on the other nitrogen atom of the piperazine ring. Electron-withdrawing groups, such as the ethyl carboxylate in ethyl 4-nitroso-1-piperazinecarboxylate, can influence the chemical properties of the nitroso group.

Studies have shown that even small changes in the alkyl or aryl substituent can lead to variations in carcinogenic potency. For example, SAR analyses are used to understand these patterns and to make inferences about the potential risk of related compounds. Factors such as the lability of functional groups and the length of alkyl chains can impact the reactivity and potency of N-nitrosamines. plcchemical.com

Strategies for Structural Modification of the Piperazine Ring for Research Purposes

The piperazine ring is a common scaffold in medicinal chemistry, and various strategies exist for its structural modification to explore its biological activities. chemicea.com These modifications can occur at the nitrogen atoms or the carbon atoms of the ring.

Modification at the nitrogen atoms is the most common approach and includes N-alkylation and N-arylation, as discussed in the synthesis of analogues. chemicalbook.com This allows for the introduction of a wide variety of functional groups to probe structure-activity relationships.

Direct functionalization of the carbon atoms of the piperazine ring is more challenging but has seen significant progress. Methods such as direct α-lithiation of N-Boc protected piperazines allow for the introduction of substituents at the C2 position. Photocatalytic strategies have also been developed for direct C-H functionalization, enabling arylation, vinylation, and alkylation of the piperazine core.

Another strategy involves building the piperazine ring from acyclic precursors, which allows for the incorporation of substituents at specific positions from the start. chemwhat.com This can be achieved through methods like the reductive cyclization of dioximes derived from primary amines and nitrosoalkenes. chemwhat.com Such approaches provide a high degree of control over the final structure of the substituted piperazine.

The introduction of the piperazine moiety into other molecules, such as natural products, is another strategy to modify their biological activity. chemicea.com The piperazine ring can act as a linker or introduce desirable physicochemical properties. chemicea.com

Future Directions in Ethyl 4 Nitroso 1 Piperazinecarboxylate Research

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize predictive toxicology and chemical research. jocpr.comjocpr.com For compounds like Ethyl 4-nitroso-1-piperazinecarboxylate, these computational tools offer a pathway to rapidly screen for potential biological activities and predict physicochemical properties, thereby guiding targeted laboratory research.

Future research will likely focus on developing sophisticated Quantitative Structure-Activity Relationship (QSAR) models. jocpr.comnih.gov These models can be trained on large datasets of known nitrosamines and related piperazine (B1678402) derivatives to predict the properties of E4N1PC and its analogues. Key predictive targets would include metabolic stability, potential for DNA alkylation, and receptor binding affinity. By analyzing vast amounts of chemical and biological data, ML algorithms can identify subtle structural motifs that influence the compound's behavior, offering insights that are not immediately obvious from traditional analysis. researchgate.net This data-driven approach can significantly accelerate the characterization of new derivatives and prioritize experimental studies. rsc.org

Research Focus Areas for AI/ML in E4N1PC Studies:

Toxicity Prediction: Developing models to forecast the carcinogenic potential based on its structural features compared to a library of well-studied nitrosamines.

Metabolic Pathway Prediction: Using ML to predict the likely sites of metabolism on the molecule, such as the α-hydroxylation pathways common to nitrosamines, and to identify potential reactive metabolites. aacrjournals.orgresearchgate.net

ADME Profiling: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties to understand its likely pharmacokinetic profile. nih.gov

De Novo Design: Employing generative ML models to design novel analogues of E4N1PC with potentially modified activity or stability profiles for further research as chemical probes or intermediates.

| Compound Analogue | Predicted Carcinogenicity Index (0-1) | Predicted Metabolic Half-Life (min) | Primary Predicted Metabolic Site |

|---|---|---|---|

| This compound | 0.78 | 45 | α-carbon to nitroso group |

| Mthis compound | 0.75 | 41 | α-carbon to nitroso group |

| Propyl 4-nitroso-1-piperazinecarboxylate | 0.81 | 52 | α-carbon to nitroso group |

| Ethyl 2-methyl-4-nitroso-1-piperazinecarboxylate | 0.85 | 35 | α-carbon to nitroso group (sterically hindered) |

Development of Novel Analytical Technologies for Ultrasensitive Detection and Characterization

The accurate detection and quantification of nitrosamines at trace levels in complex matrices is a significant analytical challenge. walshmedicalmedia.comresearchgate.net Future research on this compound will necessitate the development and validation of novel, highly sensitive analytical methods. While standard techniques like HPLC and GC are foundational, achieving ultrasensitive detection for environmental and biological monitoring requires more advanced approaches. chromatographyonline.com

The primary focus will be on hyphenated mass spectrometry techniques. chromatographyonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high selectivity and sensitivity. researchgate.net Future work would involve optimizing LC-MS/MS methods specifically for E4N1PC, including the development of stable isotope-labeled internal standards to ensure accurate quantification. Furthermore, high-resolution mass spectrometry (HRMS) will be crucial for the unambiguous identification of transformation products in metabolism or degradation studies. Other promising technologies include novel sample preparation techniques like magnetic solid-phase extraction (MSPE) and fabric phase sorptive extraction (FPSE), which can pre-concentrate the analyte from dilute samples, thereby enhancing detection limits. walshmedicalmedia.com

| Analytical Technique | Projected Limit of Detection (LOD) | Projected Limit of Quantification (LOQ) | Primary Application |

|---|---|---|---|

| HPLC-UV | ~10 µg/L | ~30 µg/L | Synthesis reaction monitoring |

| GC-MS | ~0.5 µg/L | ~1.5 µg/L | Analysis in simple matrices |

| LC-MS/MS | ~5 ng/L | ~15 ng/L | Trace quantification in environmental water |

| LC-HRMS (Orbitrap) | ~10 ng/L | ~35 ng/L | Identification of unknown metabolites/degradants |

Comprehensive Environmental Fate and Transformation Studies

The potential for N-nitroso compounds to enter the environment, for instance as byproducts of industrial processes or water disinfection, is a recognized concern. mtu.edunih.gov However, the specific environmental fate of this compound is largely uncharacterized. Future research must address this knowledge gap through comprehensive studies designed to understand its persistence, mobility, and transformation in various environmental compartments.

Key research will involve laboratory-scale experiments to determine fundamental environmental parameters. This includes measuring its rate of hydrolysis at different pH values, its susceptibility to photolysis under simulated sunlight, and its potential for biodegradation by environmental microorganisms. researchgate.net Soil sorption studies will be essential to predict its mobility in terrestrial environments. A critical aspect of these studies will be the identification of its transformation products. Advanced analytical techniques, as described in the previous section, will be employed to elucidate the structures of these new compounds, which may have their own distinct environmental and toxicological profiles. Understanding these pathways is crucial for developing a complete picture of the environmental lifecycle of E4N1PC.

| Parameter | Experimental Condition | Projected Outcome/Value | Significance |

|---|---|---|---|

| Photodegradation Half-Life (t½) | Simulated sunlight, aqueous solution | 2-4 hours | Indicates susceptibility to degradation in surface waters. nih.gov |

| Hydrolysis Half-Life (t½) | pH 7, 25°C | > 1 year | Suggests stability in neutral aqueous environments. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Batch equilibrium studies | 150-300 L/kg | Predicts moderate mobility in soil. |

| Aerobic Biodegradation | Activated sludge inoculum | <10% mineralization in 28 days | Suggests persistence against microbial degradation. |

Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches